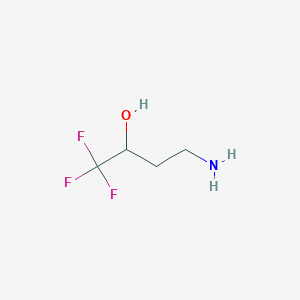
4-Amino-1,1,1-trifluorobutan-2-ol
Übersicht
Beschreibung
4-Amino-1,1,1-trifluorobutan-2-ol is an organic compound with the molecular formula C₄H₈F₃NO and a molecular weight of 143.11 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1,1-trifluorobutan-2-ol typically involves the reaction of 4-amino-1,1,1-trifluorobutan-2-one with a reducing agent. One common method involves the reduction of the ketone group using sodium borohydride (NaBH₄) in an alcohol solvent such as methanol or ethanol . The reaction is carried out at room temperature, and the product is isolated by standard workup procedures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form 4-amino-1,1,1-trifluorobutane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, CrO₃, and other oxidizing agents.
Reduction: NaBH₄, LiAlH₄.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 4-Amino-1,1,1-trifluorobutan-2-one.
Reduction: 4-Amino-1,1,1-trifluorobutane.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-1,1,1-trifluorobutan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of fluorinated compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Amino-1,1,1-trifluorobutan-2-ol depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-1,1,1-trifluorobutan-2-one
- 4-Amino-1,1,1-trifluorobutane
- 4-Amino-2,2,2-trifluoroethanol
Uniqueness
4-Amino-1,1,1-trifluorobutan-2-ol is unique due to the presence of both an amino group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
4-amino-1,1,1-trifluorobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1-2,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZHVYTYYVVFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57165-84-1 | |
| Record name | 4-amino-1,1,1-trifluorobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
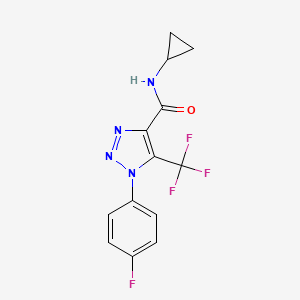
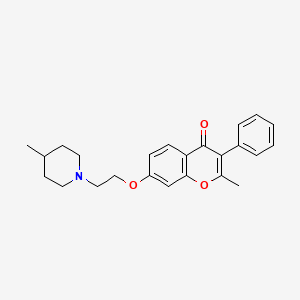
![3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one](/img/structure/B2769144.png)
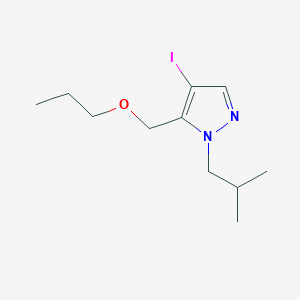
![4,6-dimethyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2769147.png)
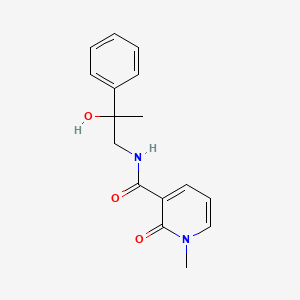
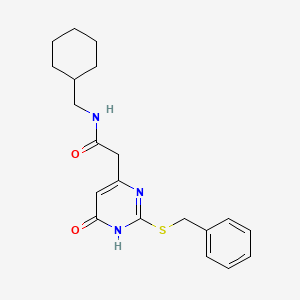

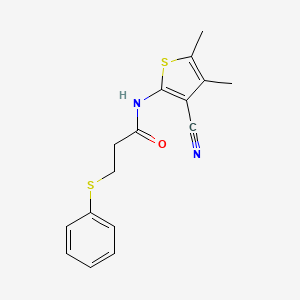
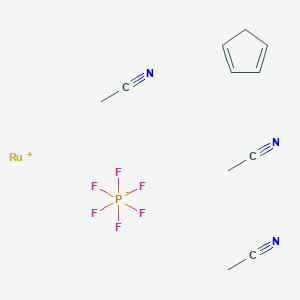
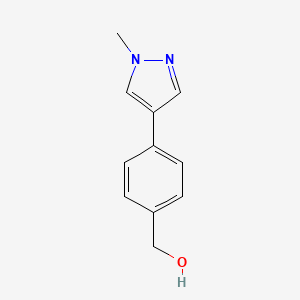
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2769160.png)
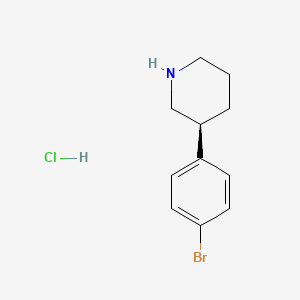
![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2769162.png)
